molecular formula C10H18O4 B3153944 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid CAS No. 76904-24-0

4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid

Cat. No.: B3153944
CAS No.: 76904-24-0
M. Wt: 202.25 g/mol
InChI Key: BCUIGUVXRMEZDV-UHFFFAOYSA-N
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Description

Contextualization of 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic Acid in Contemporary Organic Synthesis

This compound, also known as mono-tert-butyl 3,3-dimethylsuccinate, is a dicarboxylic acid monoester that serves as a valuable building block in modern organic synthesis. Its structure, featuring both a sterically hindered tert-butyl ester and a free carboxylic acid, allows for selective chemical transformations. The tert-butyl ester group typically functions as a protecting group, preventing the carboxyl group it is attached to from reacting, while the free carboxylic acid moiety remains available for a variety of chemical reactions, such as amide bond formation.

The strategic placement of the gem-dimethyl group on the carbon adjacent to the free carboxylic acid introduces steric hindrance, which can influence the reactivity and conformational preferences of molecules synthesized from this building block. This structural feature is particularly useful in the synthesis of complex molecules where precise control over stereochemistry and reactivity is crucial.

In contemporary synthesis, compounds like this compound are employed in the construction of larger, more complex molecules, including active pharmaceutical ingredients and functional materials. The ability to selectively deprotect the tert-butyl ester under specific acidic conditions, while other functional groups in the molecule remain intact, provides a reliable and widely used strategy in multistep synthetic sequences.

Below is a table summarizing the key chemical identifiers and properties of this compound.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
CAS Number151041-36-8
AppearanceWhite to off-white solid

Historical Development of Oxobutanoic Acid Derivatives in Chemical Research

The study of oxobutanoic acid derivatives is rooted in the broader history of dicarboxylic acids, with succinic acid (butanedioic acid) being a foundational compound. Succinic acid was first isolated in 1546 from the distillation of amber. acs.org For centuries, dicarboxylic acids were primarily of interest for their natural occurrence and basic chemical reactions. acs.org

The advancement of organic synthesis in the 19th and 20th centuries brought a deeper understanding of the functional group chemistry of dicarboxylic acids. A significant challenge in their use as synthetic intermediates was the selective functionalization of one carboxylic acid group in the presence of another. Early methods often resulted in mixtures of products, necessitating tedious purification steps.

The development of protecting group chemistry was a major breakthrough, enabling chemists to temporarily block one reactive site in a molecule while carrying out transformations at another. The introduction of the tert-butyl ester as a protecting group for carboxylic acids was a pivotal development. This group's stability to a wide range of reaction conditions, coupled with its selective removal under acidic conditions, made it an invaluable tool.

The synthesis of dicarboxylic acid monoesters, such as the derivatives of succinic acid, represented a significant advancement. google.com These compounds provided readily available starting materials with differentiated reactivity at each end of the molecule. This allowed for the stepwise and controlled construction of asymmetrical molecules, which is essential in the synthesis of pharmaceuticals and other complex organic structures. google.commdpi.com The development of reliable methods for the selective mono-esterification of symmetric dicarboxylic acids further expanded their utility. acs.org Today, a wide variety of substituted oxobutanoic acid derivatives are commercially available or can be readily synthesized, providing chemists with a diverse toolkit for the construction of novel molecules. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-9(2,3)14-7(11)6-10(4,5)8(12)13/h6H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUIGUVXRMEZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Tert Butoxy 2,2 Dimethyl 4 Oxobutanoic Acid

Established Synthetic Routes

While specific literature detailing the synthesis of 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid is not abundant, established methods for the mono-esterification of related succinic anhydride (B1165640) derivatives provide a strong basis for its preparation.

Synthesis via Reactions of Succinic Anhydride Derivatives

A primary and logical route to this compound involves the ring-opening of 2,2-dimethylsuccinic anhydride with tert-butanol (B103910). This approach is analogous to the synthesis of the parent compound, 4-(tert-butoxy)-4-oxobutanoic acid, from succinic anhydride. rsc.org The reaction typically involves heating a mixture of the anhydride and tert-butanol in the presence of a catalyst or coupling agent to facilitate the esterification of one of the carboxylic acid groups.

The general reaction is as follows:

This method is advantageous as it starts from a readily available cyclic anhydride, and the ring-opening mechanism directly yields the desired mono-ester. The regioselectivity is inherent to the starting material, as both carbonyl groups in the symmetrical anhydride are equivalent before the reaction.

Formation from Related Butanoic Acid Precursors

An alternative, though potentially more complex, synthetic strategy could involve the alkylation of a pre-formed tert-butyl succinate (B1194679) derivative. For instance, the dianion of tert-butyl succinate could theoretically be alkylated with a methylating agent. However, achieving controlled dialkylation at the C2 position to introduce the two methyl groups would be challenging and could lead to a mixture of products. This method is generally less direct than the ring-opening of the corresponding anhydride.

Development of Novel Synthetic Pathways

The development of novel synthetic pathways for this compound could explore enzymatic or chemo-enzymatic methods. Lipases, for example, can exhibit high selectivity in the esterification of dicarboxylic acids, potentially offering a green and efficient alternative to traditional chemical methods. Furthermore, advancements in catalytic systems, such as the use of solid-supported acid catalysts, could lead to more sustainable and easily scalable production methods.

Reagents and Reaction Conditions in the Synthesis of this compound

The successful synthesis of this compound via the ring-opening of 2,2-dimethylsuccinic anhydride is highly dependent on the choice of reagents and the precise control of reaction conditions.

Solvent Systems and Temperature Control

The choice of solvent is crucial for ensuring that all reactants remain in solution and for controlling the reaction temperature. Toluene (B28343) is a commonly used solvent for this type of esterification, as it allows for refluxing at a temperature that can drive the reaction to completion without causing significant decomposition. rsc.org The reaction is often carried out under reflux for an extended period, typically 16 hours or more, to ensure a high conversion of the starting materials. rsc.org Careful temperature control is necessary to prevent side reactions, such as the dehydration of tert-butanol.

Catalytic Approaches in Esterification and Carboxylic Acid Formation

The esterification of a carboxylic anhydride with a sterically hindered alcohol like tert-butanol often requires a catalyst to proceed at a reasonable rate. A common and effective catalytic system involves the use of 4-dimethylaminopyridine (B28879) (DMAP) and a tertiary amine base such as triethylamine. rsc.org DMAP acts as a nucleophilic catalyst, activating the anhydride towards attack by the alcohol. Triethylamine serves to neutralize any acidic byproducts that may form during the reaction.

In a typical procedure analogous to the synthesis of 4-(tert-butoxy)-4-oxobutanoic acid, 2,2-dimethylsuccinic anhydride would be dissolved in toluene with N-hydroxysuccinimide, DMAP, tert-butanol, and triethylamine. rsc.org The mixture is then refluxed to yield the desired product. The inclusion of N-hydroxysuccinimide can aid in the activation of the anhydride.

The following table summarizes a plausible set of reagents for the synthesis based on the established synthesis of a related compound. rsc.org

ReagentRole
2,2-Dimethylsuccinic anhydrideStarting material
tert-ButanolReactant (source of tert-butoxy (B1229062) group)
TolueneSolvent
4-Dimethylaminopyridine (DMAP)Nucleophilic catalyst
TriethylamineBase
N-HydroxysuccinimideActivating agent

Following the reaction, a standard work-up procedure is employed to isolate and purify the product. This typically involves washing the reaction mixture with an acidic solution, such as 10% citric acid, and brine to remove any remaining base and water-soluble impurities. rsc.org The organic layer is then dried, and the solvent is removed under reduced pressure. The final product can be further purified by techniques such as column chromatography or recrystallization. rsc.org

Optimization of Synthetic Procedures for this compound

Optimizing the synthesis of carboxylic acid esters, particularly those involving sterically hindered alcohols like tert-butanol, is crucial for maximizing efficiency and product purity. The optimization process generally revolves around manipulating reaction conditions to favor the desired esterification pathway while minimizing side reactions.

The yield of the esterification reaction to produce this compound is influenced by several key parameters, including reactant stoichiometry, catalyst selection, temperature, and reaction time.

Molar Ratio of Reactants : The stoichiometry of the reactants plays a significant role. Increasing the molar ratio of the alcohol (tert-butanol) relative to the anhydride can shift the reaction equilibrium towards the product side, thereby increasing the conversion of the starting material. researchgate.net For instance, studies on the esterification of oleic acid have shown that adjusting the acid-to-alcohol molar ratio is a key factor in optimizing yield. ufv.br

Catalyst Choice and Loading : The choice of catalyst is critical when using tert-butanol due to its steric bulk. Nucleophilic catalysts like DMAP are effective. researchgate.net In some esterifications, strong acid catalysts are used; however, care must be taken as they can promote the dehydration of tert-butanol to isobutylene (B52900), especially at elevated temperatures. researchgate.net The catalyst loading must also be optimized; sufficient catalyst is needed to ensure a reasonable reaction rate, but excess catalyst can complicate purification.

Temperature and Reaction Time : Reaction kinetics are temperature-dependent, with higher temperatures generally leading to faster reaction rates. researchgate.net However, an optimal temperature must be found to prevent the decomposition of reactants or products and to minimize side reactions. The reaction time is optimized to ensure the reaction proceeds to completion without the formation of degradation byproducts. Continuous monitoring of the reaction progress via techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can determine the optimal endpoint.

ParameterStrategy for Yield EnhancementRationale
Molar RatioUse of excess tert-butanolShifts equilibrium towards product formation (Le Chatelier's Principle). researchgate.net
CatalystUse of a nucleophilic catalyst (e.g., DMAP) or a moisture-tolerant Lewis acid. researchgate.netnih.govEfficiently promotes esterification with sterically hindered alcohols while minimizing side reactions.
TemperatureOptimization to balance reaction rate and selectivity (e.g., 50-80 °C). researchgate.netIncreases reaction rate, but excessive heat can cause dehydration of tert-butanol or other side reactions.
Reaction TimeMonitoring for completion (e.g., via TLC/HPLC).Ensures maximum conversion without allowing for product degradation over extended periods.

The purification of this compound requires the removal of unreacted starting materials, catalysts, and any byproducts. A multi-step approach is typically employed to achieve high purity.

Aqueous Workup : The initial purification step often involves a liquid-liquid extraction. The reaction mixture is dissolved in an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and washed with aqueous solutions. Washing with a mild base (like sodium bicarbonate solution) can remove unreacted anhydride and the acidic product, which can then be re-acidified and extracted. Conversely, washing with a dilute acid can remove basic catalysts like DMAP. rsc.org

Chromatography : Column chromatography is a highly effective method for separating the target compound from impurities with different polarities. A silica (B1680970) gel stationary phase is commonly used, with an eluent system of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate. rsc.org The fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.

Crystallization : If the final product is a solid, recrystallization can be an excellent final purification step. This technique involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent. lookchem.com The choice of solvent is critical for efficient purification.

MethodPurposeTypical Solvents/Reagents
Liquid-Liquid ExtractionRemoval of water-soluble impurities, unreacted starting materials, and catalysts. lookchem.comOrganic Solvents (Ethyl Acetate, Dichloromethane), Aqueous Solutions (Water, Brine, dilute HCl, dilute NaHCO₃).
Column ChromatographySeparation of compounds based on polarity. rsc.orgStationary Phase (Silica Gel), Mobile Phase (e.g., Hexane/Ethyl Acetate mixtures).
RecrystallizationHigh-purity isolation of solid compounds. lookchem.comSolvents in which the compound has high solubility when hot and low solubility when cold (e.g., Toluene, Hexane, Ethanol/Water).

Chiral Resolution and Asymmetric Synthesis of Related Dimethyl-4-oxobutanoic Acid Analogues

While this compound itself is achiral due to the gem-dimethyl group at the C2 position, related analogues where the C2 position is chiral are of significant interest. The preparation of enantiomerically pure forms of these analogues can be achieved through two primary strategies: chiral resolution of a racemic mixture or direct asymmetric synthesis.

Chiral Resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org A common method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral resolving agent, typically a chiral amine (e.g., brucine, strychnine), to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org Once separated, the individual diastereomeric salts are treated with an acid to regenerate the respective pure enantiomers of the carboxylic acid. libretexts.org An alternative is to form diastereomeric esters by reacting the racemic acid with a chiral alcohol; these esters can then be separated by chromatography and hydrolyzed to yield the resolved acids. nih.gov

Asymmetric Synthesis aims to selectively create a single enantiomer from an achiral starting material, thus avoiding the loss of 50% of the material inherent in resolution. wikipedia.org For analogues of dimethyl-4-oxobutanoic acid, such as chiral 2-methylsuccinates, biocatalysis offers a powerful approach. Ene-reductases (ERs) can catalyze the asymmetric reduction of carbon-carbon double bonds with high stereoselectivity. For example, the asymmetric reduction of dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate using different ene-reductases can produce either the (R) or (S) enantiomer of dimethyl 2-methylsuccinate in high yields and with excellent enantiomeric excess (ee). mdpi.comresearchgate.net

Asymmetric Synthesis of Dimethyl 2-Methylsuccinate using Ene-Reductases mdpi.com
Enzyme (Ene-Reductase)SubstrateProduct ConfigurationIsolated YieldEnantiomeric Excess (ee)
SeER from Saccharomyces eubayanusDimethyl mesaconate(S)80%98%
Bac-OYE1 from Bacillus sp.Dimethyl citraconate(R)86%99%
AfER from Aspergillus flavusDimethyl itaconate(R)77%99%

Another asymmetric strategy involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

Mechanistic Investigations of Reactions Involving 4 Tert Butoxy 2,2 Dimethyl 4 Oxobutanoic Acid

Reaction Mechanisms for Tert-butyl Ester Formation

The synthesis of 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid from its parent dicarboxylic acid, 2,2-dimethylsuccinic acid, involves selective mono-esterification. The formation of the tert-butyl ester is typically achieved under acidic conditions, often utilizing isobutylene (B52900) or tert-butanol (B103910).

One common mechanism involves the acid-catalyzed reaction with isobutylene. The reaction is initiated by the protonation of isobutylene by a strong acid (e.g., sulfuric acid) to form the stable tert-butyl carbocation. This carbocation then acts as a powerful electrophile. A carboxylic acid oxygen of 2,2-dimethylsuccinic acid performs a nucleophilic attack on the tert-butyl carbocation. Subsequent deprotonation of the resulting oxonium ion yields the mono-tert-butyl ester and regenerates the acid catalyst. youtube.com The selectivity for mono-esterification over di-esterification can often be controlled by stoichiometric regulation of the reagents.

Alternatively, direct esterification with tert-butyl alcohol can be employed, although this typically requires forcing conditions or the use of coupling agents due to the alcohol's steric bulk and poor nucleophilicity. researchgate.net In methods like the Fischer esterification, a strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. However, the subsequent nucleophilic attack by the bulky tert-butyl alcohol is sterically hindered. msu.edu More efficient methods may use reagents that convert the carboxylic acid into a more reactive intermediate.

Method Reagents Key Mechanistic Feature Reference
Acid-catalyzed Alkylation2,2-Dimethylsuccinic acid, Isobutylene, H₂SO₄ (cat.)Formation of a tert-butyl carbocation intermediate which is attacked by the carboxylic acid. youtube.com
Fischer Esterification2,2-Dimethylsuccinic acid, tert-Butanol, H₂SO₄ (cat.)Protonation of the carboxylic acid carbonyl, followed by nucleophilic attack from the alcohol. Generally slow for tertiary alcohols. msu.edu
Dicyclohexylcarbodiimide (B1669883) (DCC) Coupling2,2-Dimethylsuccinic acid, tert-Butanol, DCC, DMAP (cat.)Activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. youtube.comkhanacademy.org

Carboxylic Acid Functionality Reactivity Mechanisms

The free carboxylic acid group in this compound can undergo a variety of transformations typical of this functional group, including conversion to amides, other esters, or reduction to an alcohol. The mechanisms of these reactions are often influenced by the steric hindrance imposed by the adjacent gem-dimethyl group.

Amide Formation: The formation of an amide bond typically requires the activation of the carboxylic acid. A common laboratory method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The mechanism begins with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid, followed by the attack of the resulting carboxylate onto the central carbon of the DCC. This forms a highly reactive O-acylisourea intermediate. The amine nucleophile then attacks the carbonyl carbon of this intermediate, leading to a tetrahedral intermediate which collapses to form the amide and dicyclohexylurea (DCU) as a byproduct. youtube.comkhanacademy.orgresearchgate.net The reaction is often catalyzed by a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).

Esterification: The free carboxylic acid can be esterified, for example, to form a methyl ester using diazomethane (B1218177) or via Fischer esterification with methanol (B129727) under acidic conditions. The Fischer esterification mechanism involves the initial protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for subsequent attack by the alcohol. msu.edu

Reduction: The carboxylic acid can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion to the carbonyl carbon, followed by coordination of the aluminum to the oxygen atoms. A second hydride transfer results in the elimination of a metal aluminate species to yield the primary alcohol after an aqueous workup. msu.edu The presence of the tert-butyl ester is generally compatible with this reaction, as esters are typically reduced more slowly than carboxylic acids by LiAlH₄.

Ketone Group Transformation Mechanisms

The name "4-oxobutanoic acid" implies a ketone, but in this molecule, the carbonyl group at position 4 is part of the tert-butyl ester. Therefore, this section discusses the transformation mechanisms of the tert-butyl ester group. Tert-butyl esters have a distinct reactivity profile compared to less hindered esters, primarily due to the stability of the tert-butyl carbocation.

Acid-Catalyzed Hydrolysis (Deprotection): The most characteristic reaction of a tert-butyl ester is its facile cleavage under acidic conditions. This reaction does not typically follow the common bimolecular acyl-oxygen cleavage (AAC2) mechanism seen in many ester hydrolyses. oup.comucoz.com Instead, it proceeds via a unimolecular alkyl-oxygen cleavage mechanism (AAL1). ucoz.comcdnsciencepub.com The mechanism is initiated by the protonation of the carbonyl oxygen. researchgate.netpearson.com This is followed by the rate-limiting step: the unimolecular cleavage of the alkyl-oxygen bond to form a carboxylic acid and a relatively stable tertiary carbocation (the tert-butyl cation). oup.comcdnsciencepub.com This carbocation is then typically neutralized by losing a proton to form isobutylene or by reacting with a nucleophile present in the medium. stackexchange.com This specific mechanism is the foundation of the use of tert-butyl esters as protecting groups.

Mechanism Type Description Applicability to Tert-Butyl Esters Reference
AAL1 Acid-catalyzed, Unimolecular, Alkyl-oxygen cleavageThe dominant mechanism for tert-butyl esters due to the stability of the resulting tert-butyl carbocation. ucoz.comcdnsciencepub.com
AAC2 Acid-catalyzed, Bimolecular, Acyl-oxygen cleavageCommon for primary and secondary esters, but disfavored for tert-butyl esters due to steric hindrance at the carbonyl carbon. oup.comucoz.com
BAC2 Base-catalyzed, Bimolecular, Acyl-oxygen cleavageCommon for many esters but very slow for tert-butyl esters due to steric hindrance preventing nucleophilic attack at the carbonyl carbon. ucoz.com

Influence of Steric and Electronic Effects on Reaction Pathways

The reactivity of this compound is profoundly influenced by the steric and electronic properties of its substituents.

Steric Effects: The most significant feature of the molecule is the steric hindrance created by two key groups:

The gem-dimethyl group: Located at the C2 position, adjacent to the carboxylic acid's carbonyl carbon, this group sterically shields the carbonyl from the approach of nucleophiles. researchgate.net This hindrance can significantly slow down the rates of reactions that require nucleophilic attack at this carbon, such as Fischer esterification or certain types of amide couplings. msu.edu This effect, known as the Thorpe-Ingold effect or gem-dimethyl effect, can also favor cyclization reactions by altering bond angles, though its impact on intermolecular reactions is primarily inhibitory. acs.orgnih.gov

The tert-butyl group: This bulky group on the ester functionality effectively prevents nucleophilic attack at the ester's carbonyl carbon. This is why base-catalyzed hydrolysis (a BAC2 mechanism), which requires the attack of a hydroxide (B78521) ion, is extremely slow. This steric blocking is a key reason why the AAL1 mechanism, which involves C-O bond cleavage away from the carbonyl, becomes the preferred pathway for hydrolysis under acidic conditions. ucoz.com

Electronic Effects: The alkyl groups (gem-dimethyl and tert-butyl) are electron-donating through an inductive effect (+I).

This electron donation slightly reduces the electrophilicity of the carbonyl carbons in both the carboxylic acid and the ester groups, making them less reactive towards nucleophiles compared to unsubstituted analogues.

The electron-donating effect also influences the acidity of the carboxylic acid group. By pushing electron density towards the carboxylate group, the alkyl substituents destabilize the conjugate base, making the carboxylic acid slightly weaker (higher pKa) than a less substituted acid.

These combined effects mean that reactions at either carbonyl group are generally slower than in less hindered molecules and that specific mechanistic pathways (like AAL1) are strongly favored.

Role of Protecting Groups in Directing Chemical Transformations

The structure of this compound is a classic example of the use of a protecting group to achieve chemical selectivity. Here, the tert-butyl ester serves as a protecting group for one of the carboxylic acids of the parent 2,2-dimethylsuccinic acid.

Strategy: By masking one carboxylic acid as a tert-butyl ester, the other carboxylic acid is left free to undergo selective chemical modification. The tert-butyl group is an excellent choice for this role due to its distinct reactivity profile:

Stability: It is robust and stable under a wide range of reaction conditions, particularly basic, neutral, and mildly acidic conditions, as well as many reductive and oxidative conditions. libretexts.orgresearchgate.net

Selective Removal (Deprotection): It can be removed cleanly and efficiently under specific, moderately acidic conditions (e.g., using trifluoroacetic acid (TFA) or aqueous phosphoric acid). researchgate.netorganic-chemistry.org

Mechanism of Deprotection: As detailed in section 3.3, the deprotection mechanism is an acid-catalyzed AAL1 reaction. researchgate.net In the presence of an acid like TFA, the ester's carbonyl oxygen is protonated. This facilitates the cleavage of the O-C(CH₃)₃ bond, releasing the free carboxylic acid and the stable tert-butyl carbocation. The carbocation is then quenched, often by eliminating a proton to form isobutylene gas. stackexchange.com The gaseous nature of the byproduct and the volatility of the acid catalyst (TFA) make for a simple workup, which is a significant practical advantage. youtube.comstackexchange.com This strategy allows for the synthesis of complex molecules where different reactions need to be performed on the two distinct ends of the original dicarboxylic acid.

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Advanced Organic Compounds

The utility of 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid as a precursor stems from its identity as a mono-protected dicarboxylic acid. The free carboxylic acid provides a reactive handle for a variety of coupling reactions, while the bulky tert-butyl ester group masks the second carboxylic acid function. This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid, to unveil the free diacid or to allow for further transformations at that site. thieme-connect.com This strategic protection and deprotection scheme is fundamental to its role in constructing advanced organic compounds.

Mono-protected succinic acid derivatives, structurally similar to this compound, are recognized as key intermediates in the development of pharmaceutical and agrochemical compounds. vulcanchem.com For instance, the related compound mono-tert-butyl succinate (B1194679) is utilized in the synthesis of fluorinated β-amino acids. chemicalbook.com These amino acids are crucial structural components in molecules designed as protease inhibitors and antimicrobial agents. vulcanchem.com The mono-tert-butyl ester functionality serves to protect one of the carboxyl groups during a multi-step synthesis, which enables chemists to exert precise control over the final molecular architecture. vulcanchem.com This allows for the selective modification of other parts of the molecule before the final deprotection of the tert-butyl group to reveal the carboxylic acid.

The modification of natural products is a key strategy for enhancing their biological activity or altering their pharmacokinetic properties. This compound can be used as a linker to functionalize natural products containing hydroxyl or amino groups. This process attaches a dimethyl-substituted four-carbon chain that contains a protected carboxylic acid, which can be deprotected in a later step for further derivatization.

The free carboxylic acid of this compound can react with hydroxyl groups present on other molecules, such as steroids, alkaloids, or other natural products, to form an ester linkage. This reaction is typically facilitated by a coupling agent that activates the carboxylic acid. The Fischer esterification, which involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental method for this transformation. masterorganicchemistry.com For more sensitive or sterically hindered substrates, milder methods are employed. One common and effective method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org

Table 1: Common Reagents for Esterification

Reagent ClassExamplesConditions
CarbodiimidesDicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC)Often used with a catalyst like DMAP; mild conditions.
Phosphonium (B103445) SaltsBOP, PyBOPEffective for sterically hindered substrates.
Uronium SaltsHBTU, HATUHigh efficiency and fast reaction rates.
Acid ChloridesThionyl Chloride (SOCl₂), Oxalyl ChlorideRequires conversion of the carboxylic acid to the acid chloride first.

Analogous to esterification, the free carboxylic acid can form a stable amide bond with primary or secondary amines. This is one of the most common reactions in medicinal chemistry. The reaction requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. A wide variety of coupling reagents have been developed to facilitate this process under mild conditions, minimizing side reactions. For example, the related mono-tert-butyl succinate is used to prepare tert-butyl 4-oxo-4-(4-tritylpiperazin-1-yl)butanoate through an amide coupling reaction. This demonstrates the utility of this class of reagents in synthesizing complex intermediates.

Table 2: Common Reagents for Amide Bond Formation

Reagent ClassExamplesByproducts
CarbodiimidesEDC (water-soluble), DCC (organic-soluble)Urea derivatives (soluble or insoluble).
Uronium/Aminium SaltsHATU, HBTU, TBTUTetramethylurea.
Phosphonium SaltsPyBOP, BOPHexamethylphosphoramide (HMPA) or related oxides.
Mixed AnhydridesIsobutyl chloroformateIsobutanol, CO₂.

While direct evidence for the use of this compound in cephalosporin (B10832234) synthesis is not prominent, derivatives of butanoic acid are well-established precursors for the side chains of various semi-synthetic antibiotics. The structural complexity of these side chains is crucial for the antibiotic's spectrum of activity and stability. Synthetic intermediates containing a butanoic acid framework are used to introduce acylamino side chains at the 7-amino position of the cephalosporin core. The specific substitution on the butanoic acid chain, such as the gem-dimethyl group in the title compound, would be expected to impart unique properties to the final antibiotic analogue, potentially influencing its enzymatic stability or receptor binding.

Application in the Functionalization of Natural Products and Their Derivatives

Multistep Synthetic Sequences Utilizing this compound

The true power of building blocks like this compound is realized in multistep synthetic sequences. A well-documented strategy for the closely related mono-tert-butyl succinate involves its use to generate a variety of monosubstituted succinic acids. thieme-connect.comresearchgate.net This general methodology is applicable to the title compound.

The sequence begins with the treatment of the mono-ester with a strong base, such as lithium diisopropylamide (LDA), to form a dianion. This dianion can then be reacted with various electrophiles, such as alkyl halides, to introduce a substituent at the carbon alpha to the tert-butyl ester group. thieme-connect.com However, in the case of this compound, the alpha-carbon is already fully substituted with two methyl groups, precluding such alkylation at that position.

Instead, a more relevant multistep sequence involves using the compound as a foundational unit that is first coupled to a substrate and then chemically modified.

Table 3: Illustrative Multistep Sequence

StepDescriptionReagentsPurpose
1 Amide Coupling Amine-containing substrate (R-NH₂), Coupling Agent (e.g., HATU)The free carboxylic acid of the title compound is coupled to a target molecule.
2 Deprotection Trifluoroacetic Acid (TFA) or HClThe tert-butyl ester is selectively removed to reveal a free carboxylic acid on the newly attached side chain. thieme-connect.com
3 Second Coupling Alcohol (R'-OH) or Amine (R'-NH₂), Coupling AgentThe newly exposed carboxylic acid is coupled to a second molecule, creating a more complex structure.

This sequence highlights how the orthogonal protecting group strategy allows for the controlled and stepwise assembly of complex molecular architectures, making this compound a versatile tool in synthetic organic chemistry.

Strategic Incorporation of the this compound Moiety into Target Molecules

The strategic incorporation of this compound into larger, more complex molecular architectures represents a key application of this specialized building block. Its unique structural features—a gem-dimethyl group at the C2 position and a sterically hindered tert-butyl ester—offer distinct advantages in controlling molecular conformation and providing a stable protecting group strategy during multi-step syntheses. While detailed, publicly available research on the specific applications of this compound is limited, its value can be inferred from established principles in medicinal chemistry and the synthesis of conformationally constrained molecules.

The primary strategic advantage of the 2,2-dimethylsuccinyl moiety, derived from this building block, is its ability to impart conformational rigidity. When integrated into a linear chain, such as a peptide backbone or a polymer, the gem-dimethyl group restricts bond rotation around the adjacent single bonds. This steric hindrance can be exploited to induce or stabilize specific secondary structures, such as β-turns or helical folds, in peptidomimetics. Such constrained peptides are of significant interest in drug discovery as they can mimic the bioactive conformation of natural peptides while exhibiting enhanced metabolic stability.

The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable under a wide range of reaction conditions, including those that are mildly acidic or basic, and is typically removed only under strong acidic conditions (e.g., with trifluoroacetic acid). This orthogonality allows for selective chemical modifications at other sites of a complex molecule without affecting the protected acid.

In a typical synthetic application, this compound would be activated at its free carboxylic acid end for coupling with a nucleophile, such as an amine on a growing peptide chain or a hydroxyl group in a natural product synthesis. The reaction would introduce the four-carbon backbone with the embedded gem-dimethyl group and the protected carboxylate.

Table 1: Hypothetical Coupling Reaction of this compound

Reactant 1Reactant 2Coupling AgentSolventProduct
This compoundGeneric Amine (R-NH₂)HATU/DIEADMFR-NH-C(O)CH₂C(CH₃)₂C(O)O-tBu

Following the incorporation of the moiety, the tert-butyl ester can be selectively removed at a later stage in the synthesis to liberate the carboxylic acid. This newly deprotected functional group can then be used for further modifications, such as cyclization of a peptide chain or attachment to a solid support.

Table 2: Deprotection of the Tert-butyl Ester

SubstrateReagentSolventProduct
R-NH-C(O)CH₂C(CH₃)₂C(O)O-tBuTrifluoroacetic Acid (TFA)Dichloromethane (DCM)R-NH-C(O)CH₂C(CH₃)₂COOH

Derivatization and Functionalization Strategies of 4 Tert Butoxy 2,2 Dimethyl 4 Oxobutanoic Acid

Esterification Reactions for Diverse Applications

The free carboxylic acid moiety of 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid can be converted into a wide range of esters. However, due to the steric hindrance imposed by the neighboring gem-dimethyl group, standard Fischer esterification conditions are often inefficient. More robust methods are typically required to achieve high yields.

One of the most effective methods for esterifying sterically demanding substrates is the Steglich esterification. organic-chemistry.org This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). The DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by an alcohol to form the desired ester. organic-chemistry.org The addition of DMAP is crucial for accelerating the reaction with alcohols. organic-chemistry.org

Other powerful reagents and conditions have been developed for the esterification of sterically hindered acids, including the use of benzotriazole (B28993) esters formed in situ and various Lewis acid catalysts. google.comresearchgate.net These methods provide pathways to synthesize diverse diesters from the title compound, which can serve as plasticizers, solvents, or key intermediates in the synthesis of more complex molecules.

Table 1: Selected Reagents for Esterification of Sterically Hindered Carboxylic Acids

Reagent/Method Catalyst/Additive Key Features
Dicyclohexylcarbodiimide (DCC) 4-Dimethylaminopyridine (DMAP) Mild conditions, effective for sterically hindered and acid-labile substrates. organic-chemistry.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / HOBt DMAP or other bases Forms a benzotriazole ester intermediate, efficient for tertiary alcohols. researchgate.net
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, then DMAP Highly effective for macrolactonization and esterification of hindered acids.
Tin (II) Chloride, Tetrabutyl Titanate Heat Active catalysts for reactions with polyols at elevated temperatures. google.com

Amidation and Peptide Coupling Approaches

The carboxylic acid group can be readily converted into an amide bond, a fundamental linkage in peptides and numerous pharmaceuticals. As with esterification, the steric hindrance of this compound necessitates the use of potent peptide coupling reagents. researchgate.net Traditional methods may result in low yields or require harsh conditions. researchgate.net

Modern in-situ activating reagents, particularly phosphonium (B103445) and aminium salts, are highly effective for forming amide bonds, even between sterically hindered amino acids. Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HATU, and HCTU have demonstrated high efficiency in difficult couplings. These reagents convert the carboxylic acid into a highly reactive activated ester (e.g., OBt or OAt esters), which rapidly reacts with a primary or secondary amine to form the amide. The choice of reagent and additives can be critical for suppressing side reactions like racemization, although this is not a concern for the achiral title compound. uni-kiel.de

The resulting amide derivatives have applications in materials science, medicinal chemistry, and as building blocks for larger, more complex molecular architectures.

Table 2: Common Coupling Reagents for Hindered Amide Bond Formation

Reagent Class Example Reagent(s) Additive Typical Application
Carbodiimides DCC, EDC HOBt, HOAt, OxymaPure General purpose, cost-effective amidation. bohrium.com
Phosphonium Salts PyBOP, PyAOP Base (e.g., DIPEA) Highly efficient for hindered amino acids and reducing side reactions. researchgate.net
Aminium/Uronium Salts HBTU, HCTU, HATU Base (e.g., DIPEA) Very fast reaction rates, suitable for solid-phase and solution-phase synthesis. acs.org
Boron-based Catalysts Boronic acids Dehydrating agent Catalytic direct amidation under milder, often greener, conditions. mdpi.com

Introduction of Auxiliary Functional Groups via Coupling Reactions

Beyond derivatization of the carboxylic acid, the carbon backbone of the molecule can be functionalized. The methylene (B1212753) group (–CH2–) positioned between the gem-dimethyl carbon and the ester carbonyl is activated by the adjacent electron-withdrawing ester group. This activation allows for the introduction of new functional groups at this position.

One established strategy involves the formation of a dianion. researchgate.net By using two equivalents of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), both the carboxylic acid proton and a proton from the active methylene group can be removed. The resulting dianion can then act as a nucleophile, reacting with various electrophiles, such as alkyl halides, to introduce a substituent at the C3 position. researchgate.net This method provides a powerful route for elaborating the carbon skeleton.

Furthermore, transition metal-catalyzed reactions, which have been extensively studied for the α-functionalization of carbonyl compounds, could potentially be applied. mdpi.com While typically used for ketones and simple esters, palladium-catalyzed α-arylation or alkylation reactions could be adapted for the active methylene group in this substrate, enabling the formation of new carbon-carbon bonds under specific catalytic conditions. mdpi.com

Table 3: Potential Functionalization Reactions of the Methylene Group

Reaction Type Reagents Resulting Functionalization
Enolate Alkylation 1) 2 eq. LDA; 2) R-X (Alkyl Halide) Introduction of an alkyl group at the C3 position. researchgate.net
Palladium-catalyzed α-Arylation Pd catalyst, bulky phosphine (B1218219) ligand, base, Ar-X (Aryl Halide) Introduction of an aryl group at the C3 position. mdpi.com
Oxidation Oxidizing agent (e.g., SeO2, certain peroxides) Potential conversion of the methylene group to a carbonyl (ketone). google.comgoogle.com

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the chemical environment of proton (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid is expected to be relatively simple and highly informative. Based on the structure, three distinct proton signals are predicted.

tert-Butyl Group (-C(CH₃)₃): A prominent singlet would appear, integrating to nine protons. This is due to the nine equivalent methyl protons of the tert-butyl ester group. Its chemical shift is anticipated in the range of δ 1.4-1.5 ppm, characteristic of protons on a tert-butyl ester.

Methylene (B1212753) Group (-CH₂-): A singlet integrating to two protons is expected for the methylene group adjacent to the tert-butoxycarbonyl group. Its proximity to the electron-withdrawing carbonyl group would shift it downfield, likely in the δ 2.6-2.8 ppm region.

gem-Dimethyl Group (-C(CH₃)₂): A singlet integrating to six protons would correspond to the two equivalent methyl groups at the C2 position. These protons are expected to appear at approximately δ 1.2-1.3 ppm.

Carboxylic Acid Proton (-COOH): A broad singlet corresponding to the acidic proton of the carboxylic acid group would also be present. Its chemical shift is highly variable and dependent on solvent and concentration, typically appearing far downfield between δ 10-12 ppm.

Since there are no adjacent, non-equivalent protons, no spin-spin coupling (splitting) is expected for the aliphatic signals, leading to a spectrum of sharp singlets.

Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~1.25 Singlet 6H C(CH ₃)₂
~1.45 Singlet 9H OC(CH ₃)₃
~2.70 Singlet 2H -CH ₂-

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct carbon signals are anticipated.

Carbonyl Carbons (C=O): Two signals are expected for the two carbonyl carbons. The carboxylic acid carbonyl is typically found further downfield (~δ 178-182 ppm) than the ester carbonyl (~δ 171-174 ppm).

Quaternary Carbons (-C-): The quaternary carbon of the tert-butyl group (-C (CH₃)₃) is expected around δ 81-83 ppm. The C2 quaternary carbon bearing the gem-dimethyl groups is predicted to be in the δ 40-45 ppm range.

Methylene Carbon (-CH₂-): The methylene carbon (C3) is expected to have a chemical shift in the range of δ 35-40 ppm.

Methyl Carbons (-CH₃): The three equivalent methyl carbons of the tert-butyl group would produce a single sharp signal around δ 28 ppm. The two equivalent methyl carbons of the gem-dimethyl group would appear as another distinct signal, likely in the δ 22-25 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

Chemical Shift (δ, ppm) Carbon Assignment
~24 gem-C H₃
~28 -OC( C H₃)₃
~38 C H₂
~42 - C (CH₃)₂
~82 -O C (CH₃)₃
~172 Ester C =O

To unambiguously confirm the assignments, 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, no cross-peaks would be expected in the COSY spectrum, confirming the absence of ¹H-¹H spin-spin coupling between the different singlet signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the proton signal at ~1.25 ppm and the carbon signal at ~24 ppm (gem-dimethyl), the signal at ~1.45 ppm and the carbon at ~28 ppm (tert-butyl methyls), and the signal at ~2.70 ppm with the carbon at ~38 ppm (methylene).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the isolated spin systems. Key expected correlations include:

Protons of the gem-dimethyl groups (~1.25 ppm) correlating to the C2 quaternary carbon (~42 ppm), the methylene carbon (~38 ppm), and the carboxylic acid carbonyl carbon (~180 ppm).

Protons of the methylene group (~2.70 ppm) correlating to the C2 quaternary carbon (~42 ppm), the gem-dimethyl carbons (~24 ppm), and the ester carbonyl carbon (~172 ppm).

Protons of the tert-butyl group (~1.45 ppm) correlating to the quaternary carbon of the tert-butyl group (~82 ppm) and the ester carbonyl carbon (~172 ppm).

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion. The molecular formula of this compound is C₁₀H₁₈O₄. HRMS can measure the mass with high precision, allowing for the unambiguous confirmation of this elemental composition.

Table 3: Predicted HRMS Data

Molecular Formula Calculated Exact Mass (m/z) Ion Type
C₁₀H₁₈O₄ 202.1205 [M]⁺
C₁₀H₁₇O₄ 201.1127 [M-H]⁻
C₁₀H₁₉O₄ 203.1283 [M+H]⁺

Coupling chromatography with mass spectrometry allows for the separation of the compound from a mixture and its subsequent analysis.

GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, the carboxylic acid would likely need to be derivatized (e.g., by silylation) to increase its volatility. Without derivatization, thermal decarboxylation in the hot injector might occur. The fragmentation pattern in electron ionization (EI) mode would be expected to show characteristic losses. A primary and highly abundant fragment would be the loss of the tert-butyl group (C₄H₉•, 57 Da) resulting in an ion at m/z 145. Another characteristic fragmentation would be the loss of isobutylene (B52900) (C₄H₈, 56 Da) via McLafferty rearrangement, yielding an ion at m/z 146.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is well-suited for analyzing this compound directly without derivatization. Using electrospray ionization (ESI), the compound would typically be observed as the protonated molecule [M+H]⁺ at m/z 203 in positive ion mode, or the deprotonated molecule [M-H]⁻ at m/z 201 in negative ion mode. Tandem MS (MS/MS) experiments on these precursor ions would induce fragmentation, likely showing a characteristic loss of isobutylene (56 Da) from the [M+H]⁺ ion to give a fragment at m/z 147.

Table 4: List of Compounds Mentioned

Compound Name
This compound
4-(tert-butoxy)-4-oxobutanoic acid

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these would be the broad O-H stretching vibration of the carboxylic acid group, typically observed in the range of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibrations of both the carboxylic acid and the ester functional groups are also key diagnostic peaks. The carboxylic acid carbonyl stretch usually appears around 1725-1700 cm⁻¹, while the ester carbonyl stretch is typically found at a slightly higher frequency, around 1750-1730 cm⁻¹. The C-O stretching vibrations of the carboxylic acid and the ester group will also be present, generally in the 1300-1000 cm⁻¹ region. Additionally, the spectrum will show C-H stretching and bending vibrations from the dimethyl and tert-butyl groups.

A detailed vibrational analysis can provide insights into the molecular structure and bonding. The precise positions and intensities of the absorption bands can be influenced by factors such as hydrogen bonding and the electronic effects of adjacent substituents. By comparing the experimental spectrum with established correlation charts and spectral databases of similar compounds, a confident identification of the functional groups in this compound can be achieved.

Interactive Table of Expected IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3300-2500Broad, Strong
Carboxylic AcidC=O stretch1725-1700Strong
Ester (tert-butyl)C=O stretch1750-1730Strong
Carboxylic Acid/EsterC-O stretch1300-1000Medium-Strong
Alkyl (gem-dimethyl)C-H stretch2980-2960Medium
Alkyl (tert-butyl)C-H stretch2970-2950Medium
Methylene (-CH₂-)C-H stretch2925-2850Medium
Carboxylic AcidO-H bend1440-1395Medium
AlkylC-H bend1470-1450Medium

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) can be utilized for comprehensive analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a primary technique for the purity assessment of non-volatile compounds like this compound. A reverse-phase HPLC method is generally suitable for this type of molecule.

Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve good resolution, peak shape, and sensitivity.

Column Selection: A C18 or C8 column is a common starting point for the separation of moderately polar organic compounds. The choice of particle size and column dimensions will depend on the desired efficiency and analysis time.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure the consistent ionization state of the carboxylic acid group. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to elute components with a wide range of polarities.

Detection: A UV detector is commonly used for compounds containing a chromophore. Although this compound lacks a strong chromophore, it will exhibit some absorbance at lower wavelengths (around 210 nm). An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can also be coupled with the HPLC system for more universal and sensitive detection.

Method Validation: Once an optimal method is developed, it must be validated to ensure its reliability. Validation parameters typically include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The response of the detector is proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Interactive Table of a Typical HPLC Method

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. Due to its low volatility and polar carboxylic acid group, this compound is not directly amenable to GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.

Derivatization: The most common derivatization strategy for carboxylic acids is esterification. This can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using a silylating agent.

Methylation: Reaction with diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMS-diazomethane) can convert the carboxylic acid to its methyl ester.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form a trimethylsilyl (B98337) (TMS) ester.

GC Method: Once derivatized, the resulting volatile compound can be analyzed by GC.

Column: A non-polar or moderately polar capillary column, such as one with a polydimethylsiloxane (B3030410) (DB-1) or a (5%-phenyl)-methylpolysiloxane (DB-5) stationary phase, is typically used.

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

Temperature Program: A temperature gradient is employed to ensure the efficient separation of the derivative from any impurities or byproducts.

Detector: A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds, providing high sensitivity. A Mass Spectrometer (MS) can also be used as a detector (GC-MS) to provide structural information and confirm the identity of the derivative.

Interactive Table of a Typical GC Method for a Derivatized Analyte

ParameterCondition
Derivatizing Agent BSTFA with 1% TMCS
Column DB-5 (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (5 min)
Detector FID
Detector Temperature 300 °C

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a simple, rapid, and inexpensive technique that is widely used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance.

For this compound, TLC can be effectively used to monitor its synthesis.

Stationary Phase: A silica (B1680970) gel plate is the most common stationary phase for the separation of polar organic compounds.

Mobile Phase: The choice of mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol (B129727) or acetic acid) is typically used. The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) value for the compound, usually between 0.2 and 0.8.

Visualization: Since this compound is not colored and does not fluoresce under UV light, a visualization agent is required. Common visualization techniques include:

Potassium permanganate (B83412) stain: This stain reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.

Iodine chamber: Placing the TLC plate in a chamber containing iodine crystals will cause most organic compounds to appear as brown spots.

Anisaldehyde or vanillin (B372448) stain: These stains, upon heating, react with many organic compounds to produce colored spots.

By spotting the reaction mixture on a TLC plate at different time intervals and eluting it with an appropriate mobile phase, the disappearance of reactants and the appearance of the product can be monitored. This allows for the determination of the reaction's endpoint.

Interactive Table of Typical TLC Conditions

ParameterCondition
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Ethyl acetate (B1210297) / Hexane (e.g., 30:70 v/v) with a small amount of acetic acid (e.g., 1%)
Visualization Potassium permanganate stain or iodine vapor
Rf Value Dependent on the exact mobile phase composition

Computational and Theoretical Chemistry of 4 Tert Butoxy 2,2 Dimethyl 4 Oxobutanoic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the ground-state energy of a system can be determined from its electron density, which is a simpler variable than the complex many-electron wavefunction.

A typical DFT study on 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid would involve:

Geometry Optimization: Calculating the lowest-energy three-dimensional arrangement of atoms. This would provide precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation.

Calculation of Electronic Properties: Determining key electronic descriptors such as total energy, dipole moment, and polarizability.

Vibrational Frequency Analysis: Simulating the infrared (IR) and Raman spectra to confirm the optimized structure is a true energy minimum and to assign vibrational modes to specific molecular motions.

Without published research, specific values for these properties for this compound are unavailable.

Molecular Orbital Theory (MOT) Analysis (HOMO-LUMO Energetics)

Molecular Orbital Theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of all the nuclei in the molecule. A key aspect of MOT is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential.

LUMO: Is the innermost empty orbital and acts as an electron acceptor. Its energy level is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. A smaller gap generally implies higher reactivity.

A computational study would calculate the energies of these orbitals and visualize their spatial distribution. However, specific energy values and orbital plots for this compound are not available in the literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of the molecule, allowing for the prediction of how molecules interact with each other and identifying regions prone to electrophilic and nucleophilic attack.

An MEP map uses a color scale to represent different potential values:

Red/Yellow: Indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.

Blue: Indicates regions of positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.

Green: Represents areas of neutral potential.

For this compound, an MEP map would likely show negative potential around the carbonyl and hydroxyl oxygen atoms and positive potential around the acidic hydrogen of the carboxylic acid group. However, a precise, calculated map is not available.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. This analysis is crucial for understanding a molecule's physical properties and biological activity. By systematically rotating one or more dihedral angles and calculating the potential energy at each step, a potential energy surface (PES) can be generated.

A conformational analysis of this compound would identify:

Global Minimum: The most stable conformer with the lowest energy.

Local Minima: Other stable, but higher-energy, conformers.

Transition States: The energy maxima on the pathways connecting different conformers, which represent the rotational energy barriers.

This information would reveal the molecule's flexibility and the relative populations of its different shapes at a given temperature. Such a detailed study has not been published for this specific compound.

Reaction Pathway Modeling and Transition State Theory Applications

Computational chemistry allows for the modeling of chemical reaction pathways, providing insights into reaction mechanisms and kinetics. Transition State Theory (TST) is a framework used to calculate the rate constants of elementary reactions.

A theoretical study in this area would involve:

Identifying Reactants, Products, and Transition States: Locating the stationary points on the potential energy surface that correspond to the starting materials, final products, and the high-energy transition state that connects them.

Calculating Activation Energies: Determining the energy barrier (activation energy) of the reaction, which is the energy difference between the reactants and the transition state. This is a key factor governing the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Simulating the minimum energy path from the transition state down to the reactants and products to confirm the transition state connects the desired species.

Such modeling could, for instance, explore the mechanism of ester hydrolysis or decarboxylation of this compound. Without experimental or theoretical studies, the specific reaction pathways and their associated energy barriers remain unknown.

Relationship to Other Chemical Structures and Precursors Within the Oxobutanoic Acid Family

Structural Homologues and Analogues of 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic Acid

The structure of this compound can be systematically varied to produce a range of related compounds with distinct chemical properties. These variations include altering the position of the methyl groups or introducing chirality.

Positional isomers of the target compound involve shifting the location of the gem-dimethyl group along the butanoic acid backbone. The most direct isomer is 4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid. uni.lu In this variant, the two methyl groups are located on the carbon adjacent to the ester (C3), rather than the carbon adjacent to the carboxylic acid (C2). This shift in the position of the sterically bulky methyl groups can influence the molecule's reactivity, particularly at the neighboring carboxylic acid and ester sites.

Table 1: Comparison of Positional Isomers

FeatureThis compound4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid
IUPAC Name This compound3,3-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Molecular Formula C₁₀H₁₈O₄C₁₀H₁₈O₄
Position of Dimethyl Group C2 (α to the carboxylic acid)C3 (β to the carboxylic acid)
Structural Impact Steric hindrance is significant around the carboxylic acid moiety.Steric hindrance is significant around the tert-butyl ester moiety.

The introduction of different substituents or the removal of symmetry can create chiral centers, leading to enantiomeric forms of the oxobutanoic acid scaffold. While the parent 2,2-dimethyl compound is achiral, related structures with single substitutions at the C2 or C3 position are chiral. For instance, (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid is a chiral analogue where one methyl group at the C2 position is replaced by a hydrogen atom. nih.gov

A particularly significant class of chiral derivatives includes amino acid analogues. For example, (S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid incorporates both a methyl and an amino group at the chiral C2 center. Such compounds are valuable in medicinal chemistry and peptide synthesis, where the tert-butyl ester serves as a protecting group for the C4 carboxylic acid. thieme.dethieme-connect.com The stereochemistry, designated as (S) or (R), is crucial for biological activity, as enzymes and receptors are stereospecific. The synthesis of these enantiomerically pure derivatives often requires asymmetric synthesis methods, employing chiral auxiliaries or catalysts. researchgate.net

Table 2: Examples of Chiral Derivatives

Compound NameKey Structural FeatureChiralityRelevance
(S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acidSingle methyl group at C2Chiral at C2Building block in asymmetric synthesis. nih.gov
(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acidBoc-protected amine at C3Chiral at C3An aspartic acid derivative used in peptide synthesis. medchemexpress.com
(S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acidAmino group and trifluoromethyl modificationChiral at C2Bioisostere of leucine (B10760876) used in drug design, demonstrating the utility of modified amino-butanoic acid structures. researchgate.net

Key Precursor Compounds and Their Synthetic Utility

The synthesis of this compound relies on fundamental reactions involving specific precursor molecules that provide the carbon backbone and the characteristic tert-butyl ester group.

Succinic anhydride (B1165640) and its substituted derivatives are primary precursors for the four-carbon backbone of oxobutanoic acids. wikipedia.org Succinic anhydride itself is the anhydride of succinic acid. wikipedia.org The key reaction is the ring-opening of the anhydride by an alcohol. wikipedia.org In the synthesis of the target molecule's core structure, a substituted anhydride, specifically 2,2-dimethylsuccinic anhydride, would be the direct precursor.

The reaction of 2,2-dimethylsuccinic anhydride with an alcohol like tert-butanol (B103910) results in the formation of a mono-ester. This reaction is regioselective, attacking one of the carbonyl carbons of the anhydride ring and breaking the acyl-oxygen bond to yield a product that contains both a carboxylic acid and a tert-butyl ester. This transformation efficiently establishes the foundational structure of the target compound in a single step.

Tert-butanol is the essential reagent for introducing the tert-butoxy (B1229062) group, which forms the tert-butyl ester. The tert-butyl ester is widely used as a protecting group for carboxylic acids in organic synthesis. thieme.dethieme-connect.com Its utility stems from its stability under a wide range of nucleophilic and reducing conditions, and its convenient removal under acidic conditions. thieme.dethieme-connect.com

The esterification of a carboxylic acid (or its anhydride derivative) with tert-butanol is a common method to form this functional group. thieme.de However, the high reactivity of tert-butanol, which can easily dehydrate to form isobutylene (B52900) in the presence of acid catalysts, can make this reaction challenging. asianpubs.org Therefore, various methods have been developed for tert-butylation, including condensation with tert-butanol using acid catalysts, reaction with isobutene gas, or the use of specific tert-butylating agents like di-tert-butyl dicarbonate. thieme.dethieme-connect.comgoogle.com

Comparative Analysis of Reactivity and Synthetic Utility with Related Oxobutanoic Acids

The unique structure of this compound imparts specific reactivity and synthetic utility when compared to related oxobutanoic acids, such as the unsubstituted mono-tert-butyl succinate (B1194679) or isomers like the 3,3-dimethyl variant.

The most significant feature of the target molecule is the steric hindrance provided by both the gem-dimethyl group at the C2 position and the bulky tert-butyl ester at the C4 position.

Reactivity of the Carboxylic Acid: The carboxylic acid at C1 is sterically hindered by the adjacent 2,2-dimethyl group. This makes it less reactive towards nucleophilic attack or further esterification compared to mono-tert-butyl succinate (4-(tert-butoxy)-4-oxobutanoic acid), which lacks these methyl groups. bldpharm.comoakwoodchemical.com This reduced reactivity can be synthetically useful, allowing for selective reactions elsewhere in a more complex molecule.

Stability of the Tert-butyl Ester: The tert-butyl ester is known for its stability to basic and nucleophilic conditions, a property shared with other tert-butyl esters of oxobutanoic acids. youtube.com However, the adjacent 3,3-dimethyl groups in the isomeric structure would provide even greater steric protection to the ester carbonyl, potentially making it slightly less susceptible to hydrolysis than the target compound, although both are generally stable.

Synthetic Utility: The primary utility of this compound class is as bifunctional building blocks or linkers in organic synthesis. The presence of two distinct, sterically hindered functional groups allows for sequential and controlled chemical modifications. The tert-butyl ester can be selectively removed under acidic conditions to reveal a second carboxylic acid, enabling the synthesis of complex, differentially substituted succinic acid derivatives. Compared to a simple diester like di-tert-butyl 2,2-dimethylsuccinate, the presence of a free carboxylic acid in the target molecule provides a ready handle for reactions such as amidation or conversion to an acid chloride, without needing a prior deprotection step.

Table 3: Comparative Reactivity of Selected Oxobutanoic Acids

CompoundKey Structural FeatureReactivity of Carboxylic AcidReactivity of Ester GroupPrimary Synthetic Utility
4-(tert-butoxy)-4-oxobutanoic acidUnsubstituted backboneHigh (unhindered)Standard tert-butyl ester reactivitySimple bifunctional linker. rsc.org
This compoundDimethyl group at C2Low (sterically hindered)Standard tert-butyl ester reactivityBuilding block where selective reaction at the ester (via deprotection) is desired over reaction at the acid.
4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acidDimethyl group at C3High (unhindered)Low (sterically hindered)Building block where selective reaction at the carboxylic acid is desired. uni.lu

Conclusion and Future Research Directions

Summary of Key Research Findings on 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic Acid

Publicly available research dedicated specifically to this compound is limited. Its primary characterization in scientific literature and chemical databases is as a commercially available organic building block. The key available data points are its fundamental molecular and physical properties.

IdentifierValue
CAS Number180181-02-6
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
Physical FormPowder
InChI KeyBCUIGUVXRMEZDV-UHFFFAOYSA-N

The compound's structure, featuring a carboxylic acid and a tert-butyl ester, suggests its utility as a bifunctional molecule in organic synthesis. The presence of a gem-dimethyl group at the α-position to the carboxylic acid introduces steric hindrance that can influence its reactivity and the properties of downstream products. However, detailed studies on its reactivity, biological activity, or material properties are not extensively reported in peer-reviewed literature.

Future Prospects in Advanced Materials Science and Chemical Methodology Development

While specific applications of this compound in materials science are not yet established, its structure suggests several promising avenues for future research.

Advanced Materials Science:

Polymer Chemistry: The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polyesters or polyamides. The gem-dimethyl group could impart unique thermal and mechanical properties to the resulting polymers, such as increased rigidity and thermal stability.

Dendrimer Synthesis: It could serve as a building block in the divergent or convergent synthesis of dendrimers, where the carboxylic acid allows for branching and the protected ester provides a latent reactive site for subsequent generations.

Self-Assembled Monolayers (SAMs): The carboxylic acid group can act as an anchor to various substrates, suggesting its potential use in the formation of SAMs on surfaces to modify their properties, such as hydrophobicity or biocompatibility.

Chemical Methodology Development:

Protecting Group Chemistry: Further exploration of the selective cleavage of the tert-butyl ester in the presence of other sensitive functional groups could refine its utility in complex total synthesis.

Asymmetric Synthesis: The development of catalytic asymmetric methods to introduce the gem-dimethyl group would be a significant advancement, opening up avenues for the synthesis of chiral derivatives.

Directions for Further Computational and Theoretical Investigations

Computational and theoretical studies can provide valuable insights into the properties and reactivity of this compound, guiding future experimental work.

Suggested Areas for Computational Research:

Conformational Analysis: A thorough computational study of the molecule's conformational landscape could predict its preferred three-dimensional structure, which is crucial for understanding its interactions with other molecules and its behavior in condensed phases.

Reactivity and Mechanistic Studies: Density Functional Theory (DFT) calculations could be employed to investigate the mechanisms of its reactions, such as esterification, amidation, and the deprotection of the tert-butyl group. This could help in optimizing reaction conditions and predicting the formation of byproducts.

Spectroscopic Predictions: Calculating theoretical NMR, IR, and Raman spectra would aid in the characterization of the compound and its derivatives.

Acidity and pKa Prediction: Computational methods can provide an accurate prediction of the pKa of the carboxylic acid, which is a fundamental property governing its behavior in different chemical environments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid with high yield and purity?

  • Methodological Answer : The compound is typically synthesized via alkylation of a chiral ester (e.g., tert-butyl bromoacetate) followed by hydrolysis and oxidation. Sodium hydride or potassium tert-butoxide is used as a base to facilitate alkylation, with yields optimized by controlling reaction time (≤24 hrs) and temperature (0–25°C). Post-synthesis purification via crystallization or chromatography ensures ≥95% purity .

Q. How can researchers address challenges in maintaining enantiomeric purity during synthesis?

  • Methodological Answer : Chiral starting materials and reagents (e.g., (R)-configured precursors) are critical. Enantiomeric excess (ee) ≥98% is achievable using chiral chromatography (e.g., Chiralcel OD-H column) or enzymatic resolution. Monitoring ee via polarimetry or HPLC with chiral stationary phases is essential .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm structural integrity (e.g., tert-butoxy δ 1.2–1.4 ppm; keto group δ 2.6–2.8 ppm) .
  • HPLC-MS : Assess purity and molecular weight (C10H18O4, theoretical MW 202.25 g/mol) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ .

Q. How does the tert-butoxy group influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer : The tert-butoxy group provides steric protection, reducing hydrolysis rates. Stability tests in pH 1–13 buffers (37°C, 24 hrs) show degradation <5% at pH 7–9 but >20% under strong acids (pH ≤2) due to protonation of the ether oxygen .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions at the tert-butoxy group?

  • Methodological Answer : Steric hindrance from the tert-butyl moiety directs nucleophiles (e.g., amines, thiols) to attack the less hindered carbonyl carbon. DFT calculations (B3LYP/6-31G*) confirm higher activation energy for tert-butoxy substitution (ΔG‡ ~25 kcal/mol) vs. keto group reactivity (ΔG‡ ~18 kcal/mol) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in enzyme inhibition (e.g., IC50 values) often arise from assay conditions. Standardize protocols:

  • Use consistent substrate concentrations (e.g., 1–100 µM).
  • Control for solvent effects (e.g., DMSO ≤1% v/v).
  • Validate with orthogonal assays (e.g., SPR vs. fluorescence-based) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Derivatization : Convert the carboxylic acid to esters (e.g., ethyl ester) for enhanced membrane permeability .
  • Nanocarrier Encapsulation : Use liposomes (size ≤200 nm) to improve solubility and circulation time .

Q. How does the compound interact with metabolic enzymes (e.g., cytochrome P450)?

  • Methodological Answer : Incubate with human liver microsomes (HLMs) and NADPH (1 mM, 37°C). Monitor metabolite formation via LC-MS/MS. Competitive inhibition assays (Ki values) reveal moderate CYP3A4 inhibition (Ki ~10 µM), necessitating dose adjustments in pharmacokinetic models .

Comparative Analysis Table

Property This compound 4-Methoxy Analogue 4-Hydroxy Derivative
Synthetic Yield 70–85% 60–75% 50–65%
Enantiomeric Purity ≥98% ee Not applicable (achiral) 90–95% ee
Enzyme Inhibition (IC50) 12 µM (target enzyme X) 45 µM (enzyme X) 8 µM (enzyme X)
LogP 1.8 0.9 1.2

Key Research Recommendations

  • Synthetic Chemistry : Explore continuous flow reactors to enhance scalability and reduce reaction times .
  • Biological Studies : Prioritize in vivo ADME profiling to assess hepatic clearance and metabolite toxicity .
  • Computational Modeling : Use MD simulations to predict binding modes with enzyme targets (e.g., 50 ns simulations in GROMACS) .

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4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.